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Abstract
Lometraline (developmental code name CP-14,368) is an aminotetralin derivative originally

developed by Pfizer. Initially patented as a potential antipsychotic, tranquilizer, and

antiparkinsonian agent, it was later investigated as an antidepressant and anxiolytic. Although

clinical studies did not demonstrate significant psychoactivity at the doses tested, leading to the

suspension of its development, the chemical scaffold of lometraline proved foundational.

Further structural modifications of lometraline led to the discovery of tametraline, a potent

dopamine and norepinephrine reuptake inhibitor, and subsequently to the widely-used selective

serotonin reuptake inhibitor (SSRI), sertraline. This guide provides a detailed overview of the

known chemical properties of lometraline, supplemented with data from its close structural

analog, sertraline, where direct experimental data for lometraline is unavailable. It also

includes representative experimental protocols for the synthesis and analysis of related

aminotetralin compounds and discusses the likely signaling pathways investigated during its

development.

Chemical and Physical Properties
Quantitative data for the chemical and physical properties of lometraline are not extensively

available in the peer-reviewed literature, likely due to its early stage of developmental

discontinuation. The following tables summarize available computed data for lometraline and

experimental data for its close structural analog, sertraline, for comparative purposes.
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Table 1: Chemical Identifiers
Identifier Lometraline Lometraline Hydrochloride

IUPAC Name

8-chloro-5-methoxy-N,N-

dimethyl-1,2,3,4-

tetrahydronaphthalen-1-amine

8-chloro-5-methoxy-N,N-

dimethyl-1,2,3,4-

tetrahydronaphthalen-1-amine

hydrochloride

Synonyms

CP-14,368, N,N-dimethyl-8-

chloro-5-methoxy-1-

aminotetralin

CP-14,368-1, Lometraline HCl

CAS Number 39951-65-0 34552-78-8

Molecular Formula C₁₃H₁₈ClNO C₁₃H₁₉Cl₂NO

Molar Mass 239.74 g·mol⁻¹ 276.20 g/mol

Table 2: Physicochemical Properties
Property Lometraline (Computed) Sertraline (Experimental)

Melting Point Data not available
243-245 °C (hydrochloride

salt)

pKa Data not available 9.47

LogP 3.1 3.6

Solubility Data not available
Water: 3.8 mg/mL

(hydrochloride salt)

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of lometraline are not publicly

available. However, based on the synthesis of its successor compound, sertraline, and general

methods for aminotetralin derivatives, representative protocols can be outlined.

Representative Synthesis of a 1-Aminotetralin Scaffold
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The synthesis of 1-aminotetralin derivatives often involves the reductive amination of a

corresponding tetralone. The following is a representative procedure based on the synthesis of

sertraline, a closely related compound.

Step 1: Formation of the Imine Intermediate A mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-

1(2H)-naphthalenone, an appropriate solvent such as methanol, and an excess of methylamine

is subjected to conditions that facilitate the formation of the corresponding N-methylimine. This

reaction is often carried out under pressure and at elevated temperatures.

Step 2: Stereoselective Reduction The formed imine is then reduced to the amine. A common

method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a

hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving

high stereoselectivity for the desired cis-isomer.

Step 3: Purification and Salt Formation The resulting amine is purified, often by crystallization.

To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid in a

suitable solvent.

Representative Analytical Method: HPLC-UV
The purity and concentration of aminotetralin compounds are commonly determined by High-

Performance Liquid Chromatography (HPLC) with UV detection. The following is a

representative method for the analysis of sertraline and its related substances.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an

organic modifier (e.g., methanol) in an isocratic elution. A typical ratio would be in the range

of 30:70 to 40:60 (buffer:methanol).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 220 nm.

Column Temperature: 50 °C.
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Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent

mixture to an appropriate concentration.

Signaling Pathways and Mechanism of Action
Lometraline was investigated as a potential antidepressant and anxiolytic. Given its structural

similarity to and its role as a precursor in the development of monoamine reuptake inhibitors, it

is highly probable that lometraline was evaluated for its ability to modulate the serotonin (5-

HT), norepinephrine (NE), and dopamine (DA) transporter systems. These transporters are

responsible for the reuptake of their respective neurotransmitters from the synaptic cleft,

thereby terminating their signaling. Inhibition of these transporters leads to an increased

concentration of the neurotransmitter in the synapse, which is a common mechanism of action

for many antidepressant medications.

Although lometraline itself was found to be inactive, its chemical structure served as a

template for the development of tametraline, a potent inhibitor of dopamine and norepinephrine

reuptake, and subsequently sertraline, a selective serotonin reuptake inhibitor (SSRI).
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Caption: Hypothetical signaling pathway for a lometraline analog.
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Experimental and Logical Workflows
The development and analysis of a compound like lometraline would follow a structured

workflow, from synthesis to characterization and biological evaluation.
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Caption: A generalized workflow for the synthesis and evaluation of a lometraline-like

compound.

Conclusion
Lometraline stands as a noteworthy example of a compound that, while not clinically

successful in its own right, provided the crucial chemical framework for the development of

highly successful therapeutics. Its investigation as a potential psychotropic agent targeting

monoamine systems paved the way for the creation of tametraline and sertraline. The

information presented in this guide, combining the limited direct data on lometraline with more

extensive data from its close analog sertraline, offers a comprehensive technical overview for

researchers in the field of medicinal chemistry and drug development. The provided

representative experimental protocols and elucidated signaling pathways offer a practical

context for understanding the development and evaluation of aminotetralin-based compounds.

To cite this document: BenchChem. [Lometraline: A Technical Guide to its Chemical
Properties and Developmental Context]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675045#lometraline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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